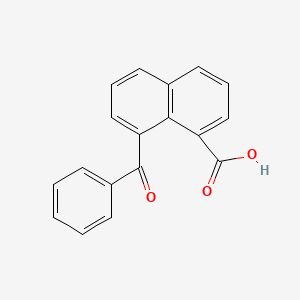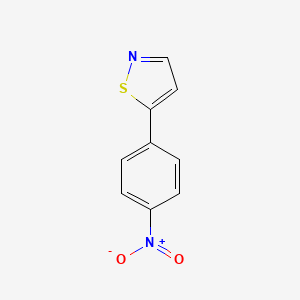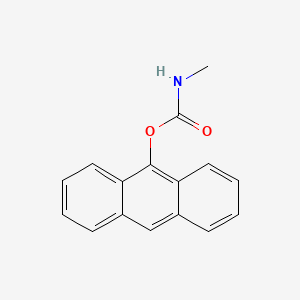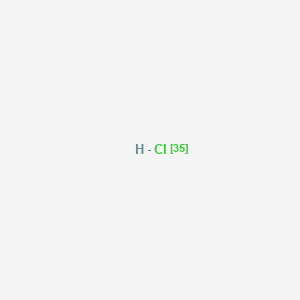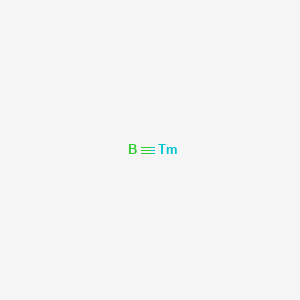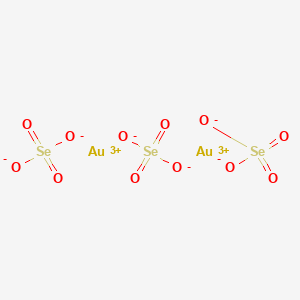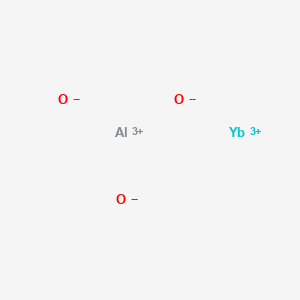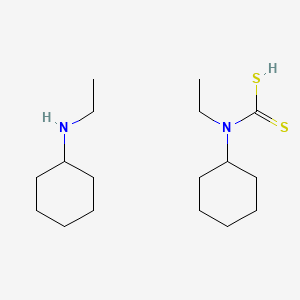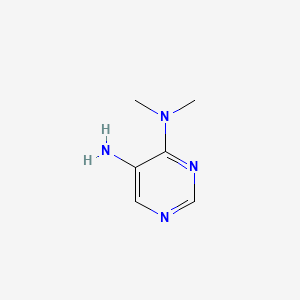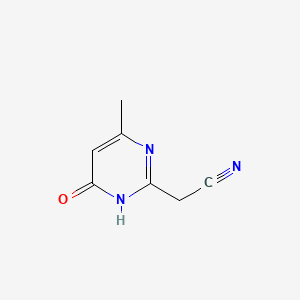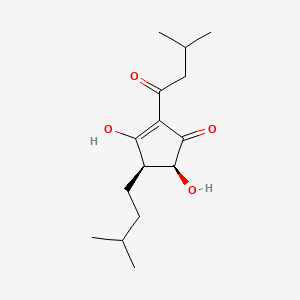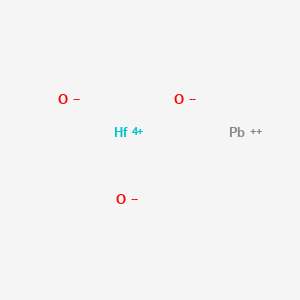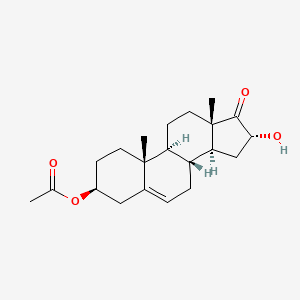
dipotassium zincate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium zincate, also known as potassium zincate, is an inorganic compound with the chemical formula ( K_2Zn(OH)_4 ). It is a zincate salt that forms when zinc oxide reacts with potassium hydroxide. This compound is commonly used in various chemical processes and has significant industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium zincate can be synthesized through the reaction of zinc oxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The chemical equation for this reaction is: [ ZnO + 2KOH + 2H_2O \rightarrow K_2[Zn(OH)_4] ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving zinc oxide in a concentrated potassium hydroxide solution. The mixture is heated to facilitate the reaction, and the resulting solution is then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where zinc can be reduced to its metallic form or oxidized to higher oxidation states.
Substitution Reactions: It can participate in substitution reactions where the hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize zinc in this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce zinc to its metallic form.
Substitution Reagents: Halides or other nucleophiles can replace hydroxide ions under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide or zinc hydroxide.
Reduction: Metallic zinc.
Substitution: Various zinc complexes depending on the substituting ligand.
科学研究应用
Dipotassium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in zinc supplementation and treatment of zinc deficiency.
Industry: It is used in electroplating, as a catalyst in chemical reactions, and in the production of other zinc compounds.
作用机制
The mechanism by which dipotassium zincate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, facilitating catalytic activity. They can also interact with proteins and nucleic acids, influencing their structure and function. The hydroxide ions in this compound can participate in acid-base reactions, further modulating its activity.
相似化合物的比较
Sodium Zincate (( Na_2Zn(OH)_4 )): Similar in structure and reactivity but uses sodium instead of potassium.
Lithium Zincate (( Li_2Zn(OH)_4 )): Another zincate salt with lithium, often used in specialized applications due to its unique properties.
Uniqueness of Dipotassium Zincate: this compound is unique due to its specific reactivity and solubility properties. The potassium ions provide distinct ionic interactions compared to sodium or lithium, influencing the compound’s behavior in chemical reactions and industrial processes.
属性
CAS 编号 |
12142-31-3 |
|---|---|
分子式 |
H8K2O4Zn+2 |
分子量 |
215.6 g/mol |
IUPAC 名称 |
dipotassium;zinc;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.Zn/h;;4*1H2;/q2*+1;;;;; |
InChI 键 |
HUBPZSFOLLFFJT-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[K+].[K+].[Zn] |
规范 SMILES |
O.O.O.O.[K+].[K+].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


